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Introduction

AZD1208 is a potent and selective, orally bioavailable small-molecule inhibitor of all three PIM
kinase isoforms (PIM1, PIM2, and PIM3).[1][2][3] The PIM (Proviral Integration site for Moloney
murine leukemia virus) kinases are a family of serine/threonine kinases that are frequently
overexpressed in a variety of hematological and solid tumors, including acute myeloid leukemia
(AML), prostate cancer, and breast cancer.[2][4][5] These kinases play a crucial role in
regulating cell survival, proliferation, and apoptosis by phosphorylating a number of
downstream targets involved in key signaling pathways such as the JAK/STAT and
PI3K/Akt/mTOR pathways.[4][6][7] Inhibition of PIM kinases by AZD1208 has been shown to
induce cell cycle arrest and apoptosis in sensitive cancer cell lines, making it a promising
therapeutic agent.[1] This document provides detailed protocols for determining the half-
maximal inhibitory concentration (IC50) of AZD1208 in various cancer cell lines.

PIM Kinase Signaling Pathway and Inhibition by
AZD1208

The PIM kinases are downstream effectors of many cytokine and growth factor signaling
pathways.[3] They are often transcriptionally regulated by the JAK/STAT pathway.[4] Once
expressed, PIM kinases phosphorylate a wide range of substrates that promote cell survival
and proliferation while inhibiting apoptosis. Key substrates include the pro-apoptotic protein
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BAD (leading to its inactivation), the cell cycle inhibitor p27 (promoting its degradation), and
components of the mTOR signaling pathway like 4EBP1 and p70S6K, which are involved in
protein translation.[2] AZD1208 acts as an ATP-competitive inhibitor, blocking the kinase
activity of all three PIM isoforms and thereby preventing the phosphorylation of these

downstream targets.
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PIM Kinase Signaling Pathway and AZD1208 Inhibition.
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AZD1208 IC50 Data in Cancer Cell Lines

The IC50 and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values of
AZD1208 have been determined in a variety of cancer cell lines. The sensitivity to AZD1208
can vary significantly between different cell lines and cancer types.
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Cell Line Cancer Type IC50 / GI50 (pM) Reference(s)

Hematological

Malignancies

Acute Myeloid
EOL-1 _ <1
Leukemia

Acute Myeloid
KG-1a ) <1
Leukemia

) Acute Myeloid
Kasumi-3 ) <1
Leukemia

Acute Myeloid
MV4-11 , <1
Leukemia

Acute Myeloid
MOLM-16 _ <1
Leukemia

Acute Myeloid
OCI-AML3 _ >1 [8]
Leukemia

Acute Myeloid -
MOLM-13 ) Sensitive [8]
Leukemia

Acute Myeloid
OCI-M1 _ > 10 [9]
Leukemia

Acute Myeloid

OCI-M2 _ >10 [9]
Leukemia
KMS-11 Multiple Myeloma 0.67 [10]
) Growth Inhibition at 10
Ramos Burkitt's Lymphoma M [11]
H

Solid Tumors

SNU-484 Gastric Cancer Sensitive [3]
SNU-638 Gastric Cancer Sensitive [3]
SNU-719 Gastric Cancer Sensitive [3]
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SNU-601 Gastric Cancer Resistant [3]
) ~40% inhibition at 10
N87 Gastric Cancer [3]
Y
) ~40% inhibition at 10
MKN45 Gastric Cancer [3]
UM
Moderately
Non-Small Cell Lung o
PC9 Synergistic with [12]
Cancer ] o
Osimertinib
Moderately
Non-Small Cell Lung T
H1975 Synergistic with [12]
Cancer ] o
Osimertinib
SK-N-AS Neuroblastoma 43.1 [13]
SK-N-BE(2) Neuroblastoma 47.1 [13]
COAG6 (PDX) Neuroblastoma 56.5 [13]
COA129 (PDX) Neuroblastoma 31.7 [13]
Triple-Negative Breast -
MDA-MB-231 Sensitive [14]
Cancer
Triple-Negative Breast N
SUM149 Sensitive [14]
Cancer
Triple-Negative Breast )
SUM159 Resistant [14]
Cancer
Decreased colony
Myc-CaP Prostate Cancer [15]

formation at = 0.3 uM

Experimental Workflow for IC50 Determination

A typical workflow for determining the IC50 of AZD1208 involves several key steps, from initial
cell culture to data analysis.
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Experimental Workflow for IC50 Determination.
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Detailed Experimental Protocols
Cell Viability Assay using MTT

This protocol is adapted for determining the cytotoxic effects of AZD1208. The MTT assay is a
colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[1][4][6]

Materials:

Cancer cell lines of interest

o Complete cell culture medium

o 96-well flat-bottom plates

e AZD1208 stock solution (e.g., 10 mM in DMSO)
e MTT solution (5 mg/mL in PBS, sterile filtered)

¢ Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
e Phosphate-buffered saline (PBS)

o Multichannel pipette

e Microplate reader

Protocol:

o Cell Seeding:

o Trypsinize and count the cells.

o Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

o Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell
attachment.
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e Drug Treatment:

o Prepare serial dilutions of AZD1208 in complete culture medium from the stock solution. A
typical concentration range would be from 0.01 pM to 100 pM.

o Include a vehicle control (DMSO) at the same concentration as in the highest AZD1208
dilution.

o Carefully remove the medium from the wells and add 100 pL of the medium containing the
different concentrations of AZD1208 or the vehicle control.

o Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
e MTT Assay:

o After the incubation period, add 10 pL of the 5 mg/mL MTT solution to each well.

[e]

Incubate the plate for another 3-4 hours at 37°C.

o

Carefully remove the medium containing MTT.

[¢]

Add 100 pL of the solubilization solution to each well to dissolve the formazan crystals.

[¢]

Mix thoroughly by pipetting up and down or by using a plate shaker.
» Data Acquisition and Analysis:
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the percentage of cell viability against the log of the AZD1208 concentration and
determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs.
response -- Variable slope (four parameters) in GraphPad Prism).

Cell Viability Assay using CellTiter-Glo®
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The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines
the number of viable cells in culture based on the quantification of ATP, which is an indicator of
metabolically active cells.[16]

Materials:

» Cancer cell lines of interest

o Complete cell culture medium

e 96-well opaque-walled plates

e AZD1208 stock solution (e.g., 10 mM in DMSO)
o CellTiter-Glo® Reagent

¢ Multichannel pipette

e Luminometer

Protocol:

e Cell Seeding:

o Follow the same procedure as for the MTT assay, but use opaque-walled plates suitable
for luminescence measurements.

e Drug Treatment:
o Follow the same drug treatment protocol as for the MTT assay.
o CellTiter-Glo® Assay:

o After the 48-72 hour incubation with AZD1208, remove the plate from the incubator and
allow it to equilibrate to room temperature for about 30 minutes.

o Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture
medium in the well (e.g., 100 pL of reagent to 100 pL of medium).
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o Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

» Data Acquisition and Analysis:
o Measure the luminescence using a luminometer.

o Calculate and plot the data as described for the MTT assay to determine the IC50 value.

Colony Formation Assay

The colony formation or clonogenic assay is an in vitro cell survival assay based on the ability
of a single cell to grow into a colony.[7][8] It assesses the long-term effects of a drug on cell
proliferation.

Materials:

e Cancer cell lines of interest

o Complete cell culture medium

o 6-well plates

e AZD1208 stock solution (e.g., 10 mM in DMSO)

o Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
e PBS

Protocol:

e Cell Seeding:

o Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them
to attach overnight.

e Drug Treatment:
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o Treat the cells with various concentrations of AZD1208 for an extended period, typically 7-
14 days. The medium containing the drug should be replaced every 2-3 days.

e Colony Staining and Counting:

o

After the incubation period, wash the wells with PBS.

[e]

Fix the colonies with a suitable fixative (e.g., methanol) for 10-15 minutes.

o

Stain the colonies with crystal violet solution for 10-30 minutes.

[¢]

Gently wash the wells with water to remove excess stain and allow them to air dry.

[¢]

Count the number of colonies (typically defined as a cluster of =50 cells) in each well.
o Data Analysis:

o Calculate the surviving fraction for each treatment group by normalizing the number of
colonies to that of the vehicle-treated control group.

o The IC50 can be determined by plotting the surviving fraction against the drug
concentration.

Conclusion

The protocols outlined in this document provide a comprehensive guide for determining the
IC50 of AZD1208 in various cancer cell lines. The choice of assay may depend on the specific
research question and the characteristics of the cell lines being studied. Consistent
experimental execution and appropriate data analysis are crucial for obtaining reliable and
reproducible IC50 values, which are essential for the preclinical evaluation of this promising
PIM kinase inhibitor.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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